4-Bromo A23187

Calcium signaling Fluorescent probe calibration Intracellular Ca²⁺ measurement

Researchers using ratiometric Ca²⁺ indicators (Fura-2, Indo-1) face spectral interference from parent A23187, skewing R_min/R_max calibrations. 4-Bromo A23187 eliminates this problem via complete nonfluorescence. Key advantages: • Zero background fluorescence; no correction algorithms needed for microscopy/flow cytometry • ~10× Ca²⁺ over Mg²⁺ selectivity at low doses; transports Zn²⁺/Mn²⁺ without triggering Ca²⁺ signaling • Does not prime neutrophil respiratory burst-rigorous negative control for immune activation assays Supplied as ≥98% powder; stable at -20°C. Ships ambient globally.

Molecular Formula C29H36BrN3O6
Molecular Weight 602.5 g/mol
CAS No. 76455-48-6
Cat. No. B013575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo A23187
CAS76455-48-6
Synonyms4-Bromocalcimycin; 4-bromo-Calcium Ionophore A-23187
Molecular FormulaC29H36BrN3O6
Molecular Weight602.5 g/mol
Structural Identifiers
SMILESCC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O
InChIInChI=1S/C29H36BrN3O6/c1-14-8-9-29(16(3)11-15(2)27(39-29)17(4)26(34)19-7-6-10-32-19)38-20(14)13-22-33-25-21(37-22)12-18(30)24(31-5)23(25)28(35)36/h6-7,10,12,14-17,20,27,31-32H,8-9,11,13H2,1-5H3,(H,35,36)/t14-,15-,16-,17-,20-,27+,29+/m1/s1
InChIKeyLDXQFZZGVTWFCF-FHYGWRBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo A23187 (CAS 76455-48-6): A Nonfluorescent, Selectivity-Tuned Calcium Ionophore for Fluorescent-Probe-Based Cellular Assays


4-Bromo A23187 is a synthetic halogenated analogue of the well-characterized divalent cation ionophore A23187 (calcimycin), belonging to the polyether antibiotic class [1]. Unlike the parent compound, 4-Bromo A23187 is nonfluorescent, a property that eliminates spectral interference with commonly employed fluorescent Ca²⁺ indicators such as Fura-2, Indo-1, and Fluo-4 [2]. This single bromine substitution at the 4-position of the benzoxazole ring not only abolishes intrinsic fluorescence but also profoundly alters the ion transport selectivity profile, conferring distinct advantages for experiments requiring precise control over intracellular cation composition [1].

Why 4-Bromo A23187 Cannot Be Replaced by A23187 or Ionomycin in Quantitative Cation Flux Studies


Although A23187, ionomycin, and 4-Bromo A23187 all function as divalent cation ionophores, they exhibit fundamentally different cation selectivity profiles that make generic interchange scientifically invalid. A23187 transports Ca²⁺ and Mg²⁺ with comparable efficiency and possesses strong intrinsic fluorescence that interferes with fluorescent probe readouts [1]. Ionomycin displays somewhat improved Ca²⁺/Mg²⁺ selectivity but retains significant Ca²⁺ transport activity that can confound experiments aimed at studying Zn²⁺ or Mn²⁺ homeostasis [2]. 4-Bromo A23187 is uniquely nonfluorescent and, at low concentrations, exhibits approximately 10-fold greater transport selectivity for Ca²⁺ over Mg²⁺ compared to the parent A23187 [3]. Furthermore, it is a low-activity Ca²⁺ ionophore relative to A23187 and ionomycin, yet retains high transport activity for Zn²⁺ and Mn²⁺, enabling selective manipulation of these ions without triggering Ca²⁺-dependent signaling pathways [2]. These differences are not incremental; they represent qualitatively distinct experimental tools.

4-Bromo A23187: Quantitative Evidence of Differentiation from A23187 and Ionomycin


Nonfluorescent Property Eliminates Spectral Interference with Fluorescent Ca²⁺ Indicators

4-Bromo A23187 is nonfluorescent, whereas the parent compound A23187 displays strong intrinsic fluorescence (excitation maximum ~380 nm, emission maximum ~470 nm) that overlaps with the excitation/emission spectra of widely used fluorescent Ca²⁺ indicators such as Quin-2, Fura-2, and Indo-1 [1]. This spectral overlap necessitates mathematical correction when A23187 is used in fluorescent assays, introducing potential error. 4-Bromo A23187 eliminates this interference entirely, enabling direct calibration of cytoplasmic free Ca²⁺ without background subtraction [1].

Calcium signaling Fluorescent probe calibration Intracellular Ca²⁺ measurement

~10-Fold Greater Ca²⁺ over Mg²⁺ Transport Selectivity at Low Concentrations Versus A23187

In isolated mitochondria and intact bovine spermatozoa, 4-Bromo A23187 at low ionophore doses—conditions least likely to produce nonspecific membrane perturbations—exhibits an apparent transport selectivity for Ca²⁺ over Mg²⁺ that is approximately 10-fold greater than that of A23187 [1]. Turnover numbers for Mg²⁺ transport approach zero at low 4-Bromo A23187 concentrations, whereas Ca²⁺ transport turnover is maintained at ~50% of the A23187 rate [1]. Binding affinities for both Ca²⁺ and Mg²⁺ are ~4-fold higher than A23187 (pK_Ca: 5.91 vs 6.51; pK_Mg: 6.26 vs 6.89) [2].

Ion selectivity Mitochondrial Ca²⁺ transport Calcium-magnesium discrimination

High-Selectivity Zn²⁺ and Mn²⁺ Transport Over Ca²⁺ Versus A23187 and Ionomycin

When compared in a phospholipid vesicle model system loaded with Quin-2 at pH 7.0 and 100 µM cation concentrations, A23187 displays a transport selectivity sequence Zn²⁺ > Mn²⁺ > Ca²⁺ > Co²⁺ > Ni²⁺ > Sr²⁺ with absolute rates spanning ~3 orders of magnitude. Ionomycin shows a similar pattern but with ~3-fold lower absolute rates [1]. Critically, 4-BrA23187 is a low-activity ionophore for Ca²⁺ relative to A23187 and ionomycin, while retaining comparable transport activity for Zn²⁺ and Mn²⁺. Consequently, 4-BrA23187 achieves selectivity ratios for Zn²⁺ and Mn²⁺ over Ca²⁺ that approach those of valinomycin for K⁺ over Na⁺ under optimized conditions [1].

Zinc signaling Manganese transport Divalent cation selectivity Ionophore comparison

4-Bromo A23187 Does Not Amplify Phorbol Ester-Induced Neutrophil Respiratory Burst, Unlike A23187 and Ionomycin

In a direct comparative study using mouse peritoneal neutrophils, A23187 (0.05–2 µM) and ionomycin (0.001–0.5 µM) amplified the phorbol ester-induced respiratory burst 3–4-fold, measured by luminol-dependent chemiluminescence. In contrast, 4-Bromo A23187 did not amplify the response at any tested concentration [1]. A23187 at 2 µM and ionomycin at 0.5 µM produced transient [Ca²⁺]ᵢ increases to 955 ± 27 nM and 1776 ± 197 nM, respectively; both ionophores required extracellular Ca²⁺ for their priming effect [1].

Neutrophil priming Reactive oxygen species Calcium ionophore pharmacology Respiratory burst

Optimal Scientific and Industrial Use Cases for 4-Bromo A23187 Based on Verified Differentiation


In Situ Calibration of Fluorescent Ca²⁺ Indicators (Fura-2, Indo-1, Fluo-4)

Because 4-Bromo A23187 is nonfluorescent and saturates intracellular Ca²⁺ binding sites in a manner identical to ionomycin, it is the preferred ionophore for generating R_min and R_max calibration values in cells loaded with ratiometric or single-wavelength fluorescent Ca²⁺ probes [1]. Unlike A23187, it does not contribute background fluorescence, eliminating the need for complex correction algorithms and improving calibration accuracy in flow cytometry and fluorescence microscopy [1].

Selective Investigation of Zn²⁺ and Mn²⁺ Homeostasis Without Ca²⁺ Cross-Activation

4-BrA23187 transports Zn²⁺ and Mn²⁺ with high selectivity over Ca²⁺, achieving discrimination ratios approaching that of valinomycin for K⁺/Na⁺ [2]. This makes it uniquely suited for studies of Zn²⁺-dependent transcription factors, metallothionein regulation, or Mn²⁺-enhanced MRI contrast mechanisms, where concurrent Ca²⁺ flux would confound interpretation. Neither A23187 nor ionomycin can provide this selectivity profile [2].

Mitochondrial Ca²⁺ Loading with Minimal Mg²⁺ Perturbation

At low dosages, 4-Bromo A23187 transports Ca²⁺ into mitochondria while Mg²⁺ efflux is essentially eliminated, in contrast to A23187 which transports both cations [3]. This property is valuable for studies examining Ca²⁺-induced mitochondrial permeability transition, Ca²⁺-dependent dehydrogenase activation, or mitochondrial Ca²⁺ uniporter function where Mg²⁺ must remain constant [3].

Negative Control for Ca²⁺-Dependent Neutrophil Priming and ROS Production Assays

Unlike A23187 and ionomycin, 4-Bromo A23187 does not prime the neutrophil respiratory burst, making it a rigorous negative control for dissecting Ca²⁺-dependent phospholipase A₂ signaling in innate immune cell activation studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo A23187

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.